molecular formula C10H9F3INO3 B8700326 Ethyl (2-iodo-6-(trifluoromethoxy)phenyl)carbamate

Ethyl (2-iodo-6-(trifluoromethoxy)phenyl)carbamate

Cat. No. B8700326
M. Wt: 375.08 g/mol
InChI Key: QDOASNYKHPSLNC-UHFFFAOYSA-N
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Patent
US06933387B2

Procedure details

Bis(triphenylphosphine)palladium(II) dichloride (1.1 g, 1.6 mmol) and copper(I) iodide (0.3 g, 1.6 mmol) were added to triethylamine (600 mL) and heated with stirring for 20 min. The mixture was cooled to room temperature and (2-iodo-6-trifluoromethoxy-phenyl)-carbamic acid ethyl ester (60.2 g, 160 mmol) was added. After stirring for 30 min at room temperature trimethylsilylacetylene (21.1 g, 152 mmol) was added and the mixture was stirred for another 2 h at room temperature. Triethylamine was removed in vacuo and the residue was partitioned between water and diethyl ether. The organic phases were washed with 1N HCl, brine, pooled and dried with MgSO4. Evaporation of the solvent yielded 57 g of brownish solid, which was purified by chromatography on silica gel with hexane/ethyl acetate (9:1). This yielded the title compound, (52.8 g, 95%) as a beige amorphous solid. (EI-MS: m/e=345.0 (M+))
Quantity
60.2 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Three
Name
copper(I) iodide
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[NH:5][C:6]1[C:11]([O:12][C:13]([F:16])([F:15])[F:14])=[CH:10][CH:9]=[CH:8][C:7]=1I)[CH3:2].[CH3:19][Si:20]([C:23]#[CH:24])([CH3:22])[CH3:21]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.C(N(CC)CC)C>[CH2:1]([O:3][C:4](=[O:18])[NH:5][C:6]1[C:7]([C:24]#[C:23][Si:20]([CH3:22])([CH3:21])[CH3:19])=[CH:8][CH:9]=[CH:10][C:11]=1[O:12][C:13]([F:16])([F:15])[F:14])[CH3:2] |^1:27,46|

Inputs

Step One
Name
Quantity
60.2 g
Type
reactant
Smiles
C(C)OC(NC1=C(C=CC=C1OC(F)(F)F)I)=O
Step Two
Name
Quantity
21.1 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
Quantity
1.1 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
copper(I) iodide
Quantity
0.3 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 2 h at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Triethylamine was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and diethyl ether
WASH
Type
WASH
Details
The organic phases were washed with 1N HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(NC1=C(C=CC=C1C#C[Si](C)(C)C)OC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: CALCULATEDPERCENTYIELD 108.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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